N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound characterized by the presence of two benzodioxole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Amidation Reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Studies: It is used in studies investigating the inhibition of specific enzymes or pathways involved in disease processes.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as cyclooxygenase (COX) by binding to the active site and preventing substrate access . This inhibition can lead to the modulation of inflammatory pathways and reduction of tumor growth.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activities.
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound also contains the benzodioxole structure and is studied for its biological activities.
Uniqueness
N-[2-(2H-13-BENZODIOXOLE-5-AMIDO)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its dual benzodioxole rings, which may contribute to its enhanced biological activity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C22H16N2O6 |
---|---|
Molecular Weight |
404.4g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O6/c25-21(13-5-7-17-19(9-13)29-11-27-17)23-15-3-1-2-4-16(15)24-22(26)14-6-8-18-20(10-14)30-12-28-18/h1-10H,11-12H2,(H,23,25)(H,24,26) |
InChI Key |
OLDJIZTUCUGOME-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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